molecular formula C9H6BrF3O2 B12327587 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid

2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B12327587
M. Wt: 283.04 g/mol
InChI Key: CCAGFVIDOFYRJH-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biological processes and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

2-[3-bromo-2-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H6BrF3O2/c10-6-3-1-2-5(4-7(14)15)8(6)9(11,12)13/h1-3H,4H2,(H,14,15)

InChI Key

CCAGFVIDOFYRJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)CC(=O)O

Origin of Product

United States

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